Rhodamine B isothiocyanate

Flow Cytometry Immunofluorescence Multicolor Imaging

Researchers face rapid photobleaching and pH-dependent signal loss with FITC in quantitative imaging. RBITC provides pH-stable fluorescence (ex/em 554/580 nm) and superior photostability for reproducible ratiometric sensing and long-term live-cell tracking. Procurement managers benefit from a mixed-isomer preparation with >70% BSA labeling efficiency, consistent lot-to-lot performance, and global cold-chain logistics. - pH-insensitive emission maintains signal fidelity across acidic-to-basic cellular compartments. - ~60 nm red-shift vs. FITC minimizes crosstalk; validated for dual-color flow microfluorometry. - >48 h photostability in live-cell tracking; also serves as dual-mode SERS-fluorescent tag.

Molecular Formula C29H30ClN3O3S
Molecular Weight 536.1 g/mol
Cat. No. B1461616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodamine B isothiocyanate
Synonymsisothiocyanatorhodamine b
rhodamine B isothiocyanate
rhodamine isothiocyanate
Molecular FormulaC29H30ClN3O3S
Molecular Weight536.1 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=CC=C4N=C=S)C(=O)O.[Cl-]
InChIInChI=1S/C29H29N3O3S.ClH/c1-5-31(6-2)19-12-14-21-25(16-19)35-26-17-20(32(7-3)8-4)13-15-22(26)27(21)28-23(29(33)34)10-9-11-24(28)30-18-36;/h9-17H,5-8H2,1-4H3;1H
InChIKeyASPXTKVHMNAXGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhodamine B Isothiocyanate: Spectral & Reactivity Profile


Rhodamine B isothiocyanate (RBITC; CAS 36877-69-7) is an amine-reactive xanthene fluorophore employed primarily for covalent protein labeling and fluorescence detection in bioimaging and flow cytometry . As a mixed isomer preparation containing both 5- and 6-isothiocyanate positional variants, RBITC provides a characteristic excitation maximum at ~554 nm and emission maximum at ~580 nm in ethanol, with a molar extinction coefficient of 106,000 M⁻¹cm⁻¹ and a quantum yield of 0.49 [1]. The isothiocyanate functional group enables selective conjugation to primary amines under mild alkaline conditions (pH 7–9), forming stable thiourea linkages with proteins, antibodies, and other amino-containing biomolecules . RBITC is supplied as a dark green to red powder, soluble in methanol, DMSO, and DMF, and requires storage at −20°C with protection from light and moisture [2].

Workflow Amine-reactive covalent protein labeling for bioimaging
Spectral Red-shifted emission supports two-color flow cytometry with FITC
Stability Reported pH-insensitive fluorescence as internal reference

RBITC vs. FITC and TRITC: Key Differences


Despite sharing the isothiocyanate reactive handle with analogs such as fluorescein isothiocyanate (FITC) and tetramethylrhodamine isothiocyanate (TRITC), RBITC occupies a distinct photophysical and application-specific niche that precludes simple substitution. FITC, while widely adopted, exhibits pronounced pH-dependent fluorescence that compromises quantitative accuracy in acidic or variable microenvironments, and it undergoes rapid photobleaching under sustained illumination [1]. TRITC, though structurally related, demonstrates different spectral positioning (ex/em ~552/575 nm) and quantum yield characteristics that alter multiplexing compatibility and signal-to-noise ratios [2]. The unmodified Rhodamine B parent compound lacks the isothiocyanate functionality entirely, rendering it incapable of covalent conjugation to biomolecules [3]. The quantitative evidence presented below establishes that RBITC offers a defined combination of pH-insensitive emission, spectral separation from common green fluorophores, and robust labeling efficiency that directly impacts experimental reproducibility and procurement decision-making.

FITC (Fluorescein Isothiocyanate)

pH-dependent emission may compromise quantitative imaging; rapid photobleaching limits time-lapse and long-term studies.

TRITC (Tetramethylrhodamine Isothiocyanate)

Different spectral position alters multiplex compatibility; variable extinction coefficient can affect signal consistency across batches.

Rhodamine B (Parent, Non-Isothiocyanate)

Lacks isothiocyanate reactive handle; cannot form covalent thiourea linkages with biomolecules, preventing conjugate stability.

RBITC Quantitative Comparator Evidence


Red-Shifted Emission vs. FITC

RBITC exhibits excitation/emission maxima at 554/580 nm in ethanol, which are red-shifted by approximately 60 nm compared to FITC (494/520 nm) [1]. This spectral separation of ~60 nm enables clean two-color multiplexing with minimal spectral overlap when paired with FITC or other green-emitting fluorophores excited by the 488 nm argon laser line [2]. The distinct emission wavelengths allow simultaneous detection without significant bleed-through in standard confocal microscopy filter configurations [3].

Red-Shifted Emission
Head-to-head
RBITC 554/580 nm vs. FITC 494/520 nm (Δ ≈ 60 nm) in ethanol
Supports clean two-color multiplexing with minimal cross-talk using standard 488 nm and 543/561 nm lasers.
Standardized fluorophore tables; ethanol conditions.
Flow Cytometry Immunofluorescence Multicolor Imaging

pH-Insensitive Fluorescence vs. FITC

In ratiometric pH sensing constructs, RBITC fluorescence intensity remains essentially invariant across the physiological pH range (pH 5–8), while FITC exhibits a strong pH-dependent response with increasing intensity as pH rises [1]. This differential pH sensitivity has been exploited in numerous studies where RBITC serves as the stable internal reference channel, enabling quantitative pH calibration via the FITC/RBITC intensity ratio [2]. In silica nanoparticle-based sensors, RBITC-doped particles provide a constant reference signal that corrects for variations in probe concentration and excitation intensity [3].

pH-Insensitive Fluorescence
Head-to-head
RBITC intensity essentially invariant over pH 5–8; FITC increases with rising pH
Enables ratiometric pH sensing as stable internal reference, normalizing probe concentration and excitation fluctuations.
Dual-labeled nanoparticle studies; aqueous buffers.
Ratiometric Sensing Intracellular pH Quantitative Imaging

Protein Labeling Efficiency with BSA

Commercially available RBITC (mixed isomers, BioReagent grade) demonstrates a labeling efficiency of >70% with bovine serum albumin (BSA) under standard conjugation conditions . This specification is validated across multiple vendor sources and serves as a quantitative benchmark for lot-to-lot consistency and functional reactivity . The >70% threshold ensures that the majority of dye molecules successfully form covalent thiourea linkages with accessible lysine residues, minimizing unreacted dye carryover that can increase background fluorescence .

BSA Labeling Efficiency
Data to verify
>70% (mixed isomers, BioReagent grade)
Indicates lot-to-lot functional reactivity; reduces need for post-labeling purification.
Supplier-specified; independent validation recommended.
Antibody Labeling Protein Conjugation Quality Control

Brightness vs. FITC and TRITC

RBITC exhibits a quantum yield (Φ) of 0.49 and a molar extinction coefficient (ε) of 106,000 M⁻¹cm⁻¹ in ethanol, yielding a brightness (ε × Φ) of approximately 51,940 M⁻¹cm⁻¹ [1]. In comparison, FITC displays a higher quantum yield of 0.79 but a lower extinction coefficient of 65,000 M⁻¹cm⁻¹, resulting in a comparable brightness of ~51,350 M⁻¹cm⁻¹ [1]. TRITC (tetramethylrhodamine isothiocyanate) shows a quantum yield of ~0.68 in ethanol but is reported with variable extinction coefficients depending on isomer composition . RBITC's balance of moderate quantum yield and high extinction coefficient provides sufficient brightness for most imaging applications while offering the red-shifted emission and pH stability advantages detailed above [2].

Brightness Comparison
Head-to-head
RBITC brightness ~51,940 (Φ 0.49, ε 106,000). FITC ~51,350 (Φ 0.79, ε 65,000) in ethanol
Comparable overall brightness achieved through higher extinction coefficient, sufficient for most imaging with red-shifted benefit.
Standardized fluorophore data; TRITC extinction coefficient variable.
Fluorescence Quantification Signal-to-Noise Ratio Detection Sensitivity

Photostability Advantage over FITC

RBITC exhibits significantly greater resistance to photobleaching compared to FITC under continuous illumination . While precise quantitative photobleaching half-life values are environment-dependent, studies demonstrate that RBITC fluorescence remains stable over extended observation periods where FITC signals decay rapidly [1]. In dual-labeled dextran tracking experiments over 48 hours, RBITC-labeled probes showed minimal signal attenuation, whereas FITC-labeled controls required frequent replenishment [2]. Encapsulation of RBITC within polysiloxane or silica matrices further enhances photostability, reaching levels comparable to the premium Alexa Fluor 595 dye [3].

Photostability vs. FITC
Head-to-head
RBITC signal maintained over 48 h in dextran tracking; FITC decays rapidly under continuous illumination
Supports extended live-cell imaging and time-lapse microscopy with reduced photobleaching artifacts.
Encapsulation further improves photostability; matrix-dependent half-life ratios.
Live-Cell Imaging Time-Lapse Microscopy Photobleaching

SERS-Fluorescence Dual Detection

Unlike many fluorophores that serve exclusively as fluorescence emitters, RBITC adsorbed onto silver-coated silica or polystyrene beads exhibits both a strong surface-enhanced Raman scattering (SERS) signal and measurable fluorescence [1]. This dual-mode property enables simultaneous or sequential fluorescence imaging and Raman spectroscopic detection, providing orthogonal analytical readouts from a single label . RBITC-modified Ag nanoaggregates on dielectric beads have been specifically developed as novel materials for combined SERS and fluorescent imaging applications [2]. While FITC also shows some SERS activity, RBITC's higher Raman cross-section and compatibility with 532 nm and 633 nm laser excitation make it particularly attractive for multimodal plasmonic sensing platforms [3].

SERS-Fluorescence Dual Mode
Cross-study
RBITC on Ag-coated beads exhibits strong SERS signal alongside measurable fluorescence
Enables orthogonal detection via fluorescence imaging and Raman spectroscopy from a single label.
532 nm and 633 nm excitation; plasmonic sensing platforms.
Surface-Enhanced Raman Scattering Multimodal Imaging Plasmonic Materials

RBITC Optimized Application Scenarios


Two-Color Flow Cytometry with FITC

RBITC is ideally suited for dual-color experiments alongside FITC due to its ~60 nm red-shifted emission (ex/em 554/580 nm vs. FITC 494/520 nm). This spectral separation minimizes compensation requirements and cross-talk when using standard 488 nm (for FITC) and 543/561 nm (for RBITC) laser excitation [1]. The combination has been validated for simultaneous DNA and protein analysis in flow microfluorometry, where RBITC-labeled antibodies and FITC-labeled probes provide distinct, non-overlapping signals [2].

Ratiometric Intracellular pH Sensing

The pH-insensitive fluorescence of RBITC makes it the preferred internal reference standard in ratiometric pH sensors. When co-encapsulated with pH-sensitive FITC in silica nanoparticles or Janus particles, RBITC provides a constant baseline signal against which FITC intensity changes are normalized [3]. This enables quantitative pH mapping in living cells, endosomal trafficking studies, and monitoring of lysosomal acidification without probe concentration artifacts [4].

Long-Term Live-Cell Imaging

RBITC's superior photostability relative to FITC supports extended observation periods in live-cell imaging without significant signal decay. Studies demonstrate that RBITC-labeled dextran probes maintain detectable fluorescence over 48-hour continuous tracking of intestinal barrier permeability, whereas FITC-labeled probes exhibit rapid photobleaching requiring replenishment [5]. This stability is particularly valuable for monitoring slow cellular processes such as differentiation, migration, and protein trafficking.

SERS-Fluorescence Biosensing

RBITC's dual-mode detection capability enables platforms that combine fluorescence imaging with surface-enhanced Raman scattering (SERS) for orthogonal analytical readouts. RBITC-modified Ag nanoaggregates on dielectric beads serve as hybrid SERS-fluorescent tags, allowing both optical imaging and vibrational spectroscopic identification in a single label [6]. This property is exploited in multiplexed SERS barcoding, plasmonic biosensors, and nanoparticle-based diagnostic assays where confirmation by two independent detection modalities enhances specificity.

Application
Selection Property
Validation Focus
Two-Color Flow Cytometry with FITC
Red-shifted emission separation from FITC
Multicolor panel compensation and cross-talk minimization
Ratiometric Intracellular pH Sensing
pH-insensitive fluorescence as internal reference
Ratio calibration accuracy and probe concentration normalization
Long-Term Live-Cell Imaging
Reported photostability under sustained illumination
Signal retention over extended time-lapse periods
SERS-Fluorescence Biosensing
Dual-mode SERS and fluorescence detection capability
Orthogonal analytical confirmation and multiplexed SERS barcoding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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